Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
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Overview
Description
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is an organophosphorus compound that features a phosphine group attached to a benzylidene moiety, which is further connected to a 4-methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in catalysis for various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline largely depends on its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved are specific to the type of metal complex and the reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity patterns compared to its analogs .
Properties
CAS No. |
212317-51-6 |
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Molecular Formula |
C26H22NOP |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3 |
InChI Key |
IBFUUZLLVDAISF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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